REACTION_CXSMILES
|
[H-].[Na+].[NH2:3][C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7].I[CH2:16][C:17]([NH2:19])=[O:18].O>CN(C=O)C>[NH2:3][C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:16][C:17]([NH2:19])=[O:18])=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1)O
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
ICC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° for 1 hr and at r.t overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 0°
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1)OCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |